N-(4-chlorophenyl)quinoline-2-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
7477-43-2 |
|---|---|
Molecular Formula |
C16H11ClN2O |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
N-(4-chlorophenyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C16H11ClN2O/c17-12-6-8-13(9-7-12)18-16(20)15-10-5-11-3-1-2-4-14(11)19-15/h1-10H,(H,18,20) |
InChI Key |
GGVUUHOQVQLSMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 4 Chlorophenyl Quinoline 2 Carboxamide
Established Synthetic Routes to N-(4-chlorophenyl)quinoline-2-carboxamide and its Derivatives
Multi-step Reaction Sequences for Quinoline (B57606) Core Construction
The construction of the fundamental quinoline ring system is the initial step in synthesizing this compound. Several classic named reactions are employed for this purpose, often starting from simple aniline (B41778) derivatives. wikipedia.orgnih.gov These methods provide a foundation for accessing a wide array of substituted quinolines.
Common strategies for quinoline synthesis include:
Combes quinoline synthesis: This method involves the reaction of anilines with β-diketones. wikipedia.org
Conrad-Limpach synthesis: This route utilizes anilines and β-ketoesters to form the quinoline core. wikipedia.orgmdpi.com
Doebner-von Miller reaction: This reaction employs anilines and α,β-unsaturated carbonyl compounds. nih.govresearchgate.net
Gould-Jacobs reaction: Starting from an aniline and ethyl ethoxymethylenemalonate, this reaction is a versatile method for preparing quinolines. wikipedia.orgmdpi.com
Skraup synthesis: This classic method uses ferrous sulfate, glycerol, aniline, nitrobenzene, and sulfuric acid to construct the quinoline ring. wikipedia.orgresearchgate.net
These multi-step sequences allow for the introduction of various substituents onto the quinoline core, providing a diverse range of precursors for the final carboxamide product.
Amide Bond Formation Strategies
The crucial step in the synthesis of this compound is the formation of the amide bond between the quinoline-2-carboxylic acid moiety and 4-chloroaniline (B138754). This transformation is typically achieved through several reliable methods.
One of the most common approaches involves the activation of the carboxylic acid group of quinoline-2-carboxylic acid. This can be accomplished by converting the carboxylic acid into a more reactive species, such as an acyl chloride. nih.gov Quinoline-2-carbonyl chloride, often prepared by treating the corresponding carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, readily reacts with 4-chloroaniline to form the desired amide. nih.gov While thionyl chloride is effective, oxalyl chloride is often preferred for its milder reaction conditions, which can help to avoid unwanted side reactions like chlorination of the quinoline ring.
Alternatively, various coupling reagents can be employed to facilitate the direct amidation of quinoline-2-carboxylic acid with 4-chloroaniline. researchgate.netluxembourg-bio.com These reagents activate the carboxylic acid in situ, promoting the formation of the amide bond. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. peptide.comiris-biotech.de Other phosphonium-based and uronium-based reagents such as BOP, PyBOP, HBTU, and HATU are also highly effective for this purpose. peptide.com
A general procedure for the synthesis of N-(aryl)quinoline-2-carboxamides involves dissolving the quinoline-2-carboxylic acid in a suitable solvent, adding the coupling reagent and the substituted aniline, and stirring the mixture at room temperature or with gentle heating until the reaction is complete. researchgate.net
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Additives |
| Carbodiimides | DCC, DIC, EDC | HOBt, DMAP |
| Phosphonium Salts | BOP, PyBOP, PyAOP | |
| Uronium/Aminium Salts | HBTU, HCTU, HATU, TBTU |
Pfitzinger Reaction and its Variants for Quinoline Scaffold Elaboration
The Pfitzinger reaction provides a direct route to substituted quinoline-4-carboxylic acids, which can then be further functionalized. wikipedia.orgresearchgate.net This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgresearchgate.net The resulting quinoline-4-carboxylic acid can then be converted to the corresponding N-(4-chlorophenyl)quinoline-4-carboxamide.
The classical Pfitzinger reaction involves heating isatin with a carbonyl compound and a strong base like potassium hydroxide. wikipedia.orgijsr.net The reaction mechanism proceeds through the hydrolysis of the amide bond in isatin to form a keto-acid intermediate, which then reacts with the carbonyl compound to form an imine. Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid. wikipedia.org
A notable variant is the Halberkann variant , where N-acyl isatins react with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org
While the Pfitzinger reaction is a powerful tool, it can be sensitive to steric hindrance. However, its versatility has been demonstrated in the synthesis of a wide range of quinoline derivatives. researchgate.netijsr.netnih.gov For instance, the reaction has been successfully employed using various substituted isatins and ketones to produce a library of quinoline-4-carboxylic acids. nih.gov These can then be coupled with amines to generate the corresponding carboxamides.
Advanced Synthetic Approaches to this compound Analogues
In addition to established methods, modern synthetic techniques offer more efficient and versatile pathways to this compound and its analogues.
Microwave-Assisted Synthesis Techniques for Quinoline-2-carboxanilides
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. lew.rorsc.org This technique has been successfully applied to the synthesis of quinoline-2-carboxanilides and related structures. lew.roresearchgate.netnih.govlew.ro
The use of microwave irradiation can significantly improve the efficiency of several key steps in the synthesis of these compounds. For example, the Pfitzinger reaction to form the quinoline core and the subsequent amide bond formation can be accelerated under microwave conditions. nih.govlew.ro Studies have shown that microwave heating can reduce reaction times from hours to minutes and improve yields for the synthesis of various quinoline derivatives. lew.ronih.gov
One report describes the microwave-assisted synthesis of quinoline-2-carboxylates, which are precursors to the target carboxamides. The use of microwaves increased the yield and shortened the reaction time compared to conventional methods. researchgate.net Another study highlights the synthesis of novel 2-acetoxymethyl quinoline derivatives where microwave irradiation dramatically reduced reaction times and improved yields for both the N-oxide formation and the subsequent Claisen rearrangement. lew.ro
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Step | Conventional Method | Microwave-Assisted Method |
| N-Oxide Formation | 9-11 hours, 38-67% yield | 30-40 minutes, 57-84% yield |
| Claisen Rearrangement | 4 hours, 40-80% yield | 15-35 minutes, 60-100% yield |
Data adapted from a study on the synthesis of 2-acetoxymethyl quinoline derivatives. lew.ro
Novel Cyclization Reactions and Precursor Chemistry
Palladium-catalyzed reactions have also proven valuable in constructing the quinoline scaffold and its derivatives. bohrium.com For instance, a palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols provides a mild and versatile route to 2,4-disubstituted quinolines. organic-chemistry.org Furthermore, palladium-catalyzed C-S coupling strategies have been used to create hybrid molecules incorporating the quinoline core. bohrium.com
Recent research has also focused on developing greener synthetic protocols, utilizing nanocatalysts and environmentally benign solvents. nih.govtandfonline.com These methods aim to reduce waste and improve the sustainability of quinoline synthesis. For instance, nanocatalysts have been employed in the Friedländer annulation and other reactions to produce quinolines in high yields under solvent-free or green solvent conditions. nih.gov
Derivatization Strategies and Analogous Compound Synthesis
The synthesis of derivatives and analogues of this compound involves a variety of chemical strategies to explore the structure-activity relationships (SAR) of this class of compounds.
The quinoline nucleus is a versatile scaffold that allows for a wide range of modifications. ufms.br Synthetic strategies such as the Pfitzinger reaction, which condenses an isatin with a carbonyl compound, are commonly employed to build the quinoline-4-carboxylic acid core, which can then be amidated. acs.orgacs.org Multicomponent reactions also offer an efficient pathway to diverse quinoline structures. ufms.brrsc.org
Researchers have introduced various substituents onto the quinoline ring to investigate their effects. For instance, in a series of 2-phenylquinoline-4-carboxylic acid derivatives, different groups were introduced at the 2-position of the quinoline ring to serve as the "cap" region for interaction with biological targets. nih.gov Modifications are not limited to the 2- and 4-positions. For example, the Skraup synthesis, reacting an aniline with glycerol, can be used to generate the quinoline scaffold, which can then be further functionalized at various positions. nih.gov In one study, a series of quinoline-4-carboxamides were prepared from corresponding isatins, allowing for substitutions on the benzo part of the quinoline ring. acs.org Another study details the synthesis of 4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives, highlighting modifications at the 8-position. researchgate.net
Table 1: Examples of Modifications on the Quinoline Ring System
| Starting Material/Intermediate | Reaction Type | Position(s) Modified | Resulting Structure | Reference(s) |
|---|---|---|---|---|
| Isatin | Pfitzinger Reaction | Benzo portion of quinoline | Substituted quinoline-4-carboxylic acids | acs.orgacs.org |
| 4-Bromo-2-fluoroaniline | Skraup Synthesis | C6, C8 | 6-Bromo-8-thioquinoline intermediate | nih.gov |
| Aniline / Ethyl acetoacetate (B1235776) | Condensation/Cyclization | C2, C4 | 2-(3-chlorophenyl)quinoline-4-carboxylic acid | thaiscience.info |
| 2-Aminoaryl compounds | Multicomponent Reaction | C2, C4 | 2,4-Diaryl-quinoline derivatives | ufms.br |
Alterations to the N-phenyl ring and the carboxamide linker are crucial for fine-tuning the properties of the parent compound. The electronic properties of the molecule, expressed as σ parameters, can vary significantly with different substituents on the amide portion. nih.gov
Studies have explored replacing the 4-chloro substituent on the N-phenyl ring with other halogens, such as iodine. In N-(4-iodophenyl)quinoline-2-carboxamide, an intramolecular hydrogen bond forms between the quinoline nitrogen and the amide nitrogen. researchgate.net The nature of the substituent on the phenyl ring also dictates intermolecular interactions; for instance, heteroatom substitution can change the preferred halogen bonding acceptor site from a halogen atom to a π-electron cloud. researchgate.net
The carboxamide moiety itself is a key site for modification. The amide NH has been shown to be important for the activity of related quinoline-4-carboxamides, as replacing it (N-methylation) led to a significant decrease in potency. acs.org In other work, the core quinoline-4-carboxylic acid was coupled with various substituted anilines and other amines to generate a library of carboxamide derivatives. researchgate.netthaiscience.info For example, coupling with N,N-dimethylethylenediamine has been used to create analogues. nih.gov The replacement of the amide with a hydrazide or converting it to a hydrazone by reacting with aldehydes or ketones are also common strategies. smolecule.com
Table 2: Examples of Substituent Modifications on N-phenyl and Carboxamide Groups
| Moiety Modified | Original Group | Modified Group/Substituent | Synthetic Method | Reference(s) |
|---|---|---|---|---|
| N-phenyl | 4-Chlorophenyl | 4-Iodophenyl | Amidation of quinoline-2-carboxylic acid with 4-iodoaniline | researchgate.net |
| N-phenyl | 4-Chlorophenyl | Various substituted phenyls (H, F, OCH3, NO2) | Amidation of 2-(3-chlorophenyl)quinoline-4-carbonyl chloride with substituted anilines | thaiscience.info |
| Carboxamide | -NH- | -N(CH3)- | N-methylation | acs.org |
| Carboxamide | Amide | Hydrazide | Reaction of the corresponding ester with hydrazine | acs.orgnih.gov |
| Carboxamide | Amide | Amine-linked side chains (e.g., N,N-dimethylethylenediamine) | Mixed anhydride (B1165640) coupling | nih.gov |
Creating hybrid molecules by fusing or linking other heterocyclic systems to the this compound framework is an advanced derivatization strategy. This approach aims to combine the pharmacophoric features of different classes of compounds to generate novel chemical entities.
One common strategy involves starting with a quinoline carbohydrazide (B1668358) derivative. This intermediate can then undergo cyclocondensation reactions with various reagents to form new heterocyclic rings. For example, reaction of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) with β-dicarbonyl compounds like acetylacetone (B45752) or ethyl acetoacetate yields pyrazolyl derivatives. acs.org Similarly, reacting the hydrazide with anhydrides such as phthalic anhydride or maleic anhydride leads to the formation of imide-containing hybrid compounds. acs.org
Annulation reactions represent another method for building fused systems. These reactions, such as the [4+2] annulation of 2-azidobenzaldehydes with alkynes, can be used to construct the quinoline ring itself, sometimes incorporating new fused rings in the process. nih.gov While not starting from this compound, these methods illustrate pathways to complex fused quinoline systems. nih.govresearchgate.net The synthesis of tetracyclic quinoline-carboxamides, where rings like thieno and indeno groups are fused to the quinoline core, has been achieved through adaptations of the Pfitzinger synthesis followed by further reactions. nih.gov Molecular hybridization has also been used to link quinoline scaffolds with other heterocyclic systems like sulfonamides via multi-step synthetic pathways, often employing coupling reactions like the Suzuki coupling. nih.gov
Table 3: Examples of Heterocyclic Annulation and Hybrid Compound Formation
| Parent Scaffold | Reaction Type | Reactant | Resulting Hybrid/Fused System | Reference(s) |
|---|---|---|---|---|
| Quinoline-4-carbohydrazide | Cyclocondensation | Acetylacetone | (Quinolin-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone | acs.org |
| Quinoline-4-carbohydrazide | Cyclocondensation | Phthalic Anhydride | N-(1,3-dioxoisoindolin-2-yl)quinoline-4-carboxamide | acs.org |
| Quinoline-4-carbohydrazide | Hybridization | Acrylamide moiety | 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids | nih.gov |
| 6-Bromo-8-chloroquinoline | Suzuki Coupling | Aryl boronic acids | Quinoline-sulfonamide hybrids with diverse aryl groups | nih.gov |
| Isatinone derivative | Pfitzinger Synthesis | Thiophene/Indene dione | Fused tetracyclic quinolines (e.g., thieno[3,2-b]quinoline) | nih.gov |
Compound Reference Table
Advanced Structural Characterization and Spectroscopic Analysis in Research
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the functional groups present in a molecule. By measuring the interaction of infrared radiation with the material, it is possible to identify characteristic vibrational modes associated with specific chemical bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of N-(4-chlorophenyl)quinoline-2-carboxamide is expected to exhibit several characteristic absorption bands. The presence of the amide group is confirmed by the N-H stretching vibration, typically observed in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide, a strong and prominent band, is expected around 1650-1680 cm⁻¹. Vibrations associated with the quinoline (B57606) and phenyl rings, including C=C and C=N stretching, appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the amide group is usually found in the 1210-1335 cm⁻¹ range. Furthermore, the presence of the chlorine substituent on the phenyl ring can be identified by the C-Cl stretching vibration, which typically appears in the 600-800 cm⁻¹ region.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Amide | 3300-3500 |
| C-H Stretch (Aromatic) | Quinoline, Phenyl | 3000-3100 |
| C=O Stretch (Amide I) | Amide | 1650-1680 |
| N-H Bend (Amide II) | Amide | 1510-1550 |
| C=C/C=N Stretch | Quinoline, Phenyl | 1400-1600 |
| C-N Stretch | Amide | 1210-1335 |
| C-Cl Stretch | Chlorophenyl | 600-800 |
Raman Spectroscopy (FT-Raman) for Complementary Vibrational Insights
While FT-IR spectroscopy is widely used, FT-Raman spectroscopy offers complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. For this compound, FT-Raman would be valuable for analyzing the vibrations of the aromatic rings and the C-Cl bond. The symmetric stretching of the aromatic rings and the quinoline nucleus would produce strong signals.
Table 2: Expected FT-Raman Active Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretch (Aromatic) | Quinoline, Phenyl | 3000-3100 |
| Ring Breathing | Quinoline, Phenyl | 990-1010 |
| C-Cl Stretch | Chlorophenyl | 600-800 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry would confirm the molecular formula, C₁₆H₁₁ClN₂O.
Upon electron impact ionization, the molecule is expected to form a molecular ion peak [M]⁺. The subsequent fragmentation of this ion provides a unique fingerprint that helps in confirming the structure. The fragmentation of quinoline-carboxamides often involves the cleavage of the amide bond. Key fragmentation pathways for this compound would likely include:
α-cleavage at the carbonyl group: This would lead to the formation of the quinoline-2-carbonyl cation and the 4-chloroaniline (B138754) radical, or the quinoline radical and the N-(4-chlorophenyl)carboxamide cation.
Loss of the chlorophenyl group: Fragmentation could result in the loss of the chlorophenyl radical, leading to a prominent ion.
Fragmentation of the quinoline ring: The quinoline ring itself can undergo characteristic fragmentation, often involving the loss of HCN.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure |
| [M]⁺ | Intact molecule |
| [M - Cl]⁺ | Loss of a chlorine atom |
| [M - C₆H₄Cl]⁺ | Loss of the chlorophenyl group |
| [C₁₀H₆N(CO)]⁺ | Quinoline-2-carbonyl cation |
| [C₉H₆N]⁺ | Quinoline ring fragment after CO loss |
| [C₆H₅ClN]⁺ | 4-chloroaniline cation |
The synthesis and characterization of various substituted quinoline-2-carboxamides have been documented in scientific literature, where mass spectrometry is a standard technique for structural confirmation. nih.gov
Computational Chemistry and Theoretical Investigations of N 4 Chlorophenyl Quinoline 2 Carboxamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For quinoline (B57606) derivatives, DFT calculations help in understanding their stability, reactivity, and electronic characteristics.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity and kinetic stability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter; a larger gap generally implies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more prone to chemical reactions. nih.gov
Table 1: Conceptual Frontier Orbital Characteristics
| Orbital | Typical Localization | Role in Reactivity |
| HOMO | Quinoline Ring System | Electron Donor |
| LUMO | Carboxamide & Phenyl Ring | Electron Acceptor |
| Energy Gap (ΔE) | Varies with substituents | Determines stability & electronic transitions |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer between filled donor NBOs and empty acceptor NBOs, quantifying the stabilizing energy of these interactions.
In N-(4-chlorophenyl)quinoline-2-carboxamide, a significant interaction involves the lone pair of electrons on the amide nitrogen atom (a donor orbital) and the antibonding orbital of the adjacent carbonyl group (an acceptor orbital). This delocalization contributes to the stability of the amide bond. Furthermore, studies on the closely related N-(4-iodophenyl)quinoline-2-carboxamide reveal an intramolecular hydrogen bond between the amide nitrogen and the quinoline nitrogen, which helps to maintain a nearly planar conformation of the molecule. researchgate.net Such intramolecular forces are critical in defining the molecule's three-dimensional shape, which is a key determinant of its ability to interact with biological targets.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly biological receptors. The map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For this compound, the MEP map would show the most negative potential (typically colored red) concentrated around the carbonyl oxygen and the quinoline nitrogen atom, identifying these as primary sites for hydrogen bond acceptance. Conversely, the area around the amide hydrogen atom would exhibit a positive potential (typically colored blue), marking it as a hydrogen bond donor site. The chlorophenyl ring would present a more neutral potential, with slight negative potential due to the chlorine atom's electronegativity. This electrostatic landscape is fundamental to the molecule's ability to dock into the active site of a protein.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's action. nih.gov
Prediction of Binding Modes and Affinities in Research Models
Docking studies on quinoline carboxamide derivatives have been performed against a variety of protein targets implicated in diseases like cancer and HIV. nih.govmdpi.comnih.gov For example, derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide have been evaluated against the phosphatidylinositol 3-kinase (PI3Kα) enzyme, a key target in cancer therapy. mdpi.com These studies predict how the ligands fit into the ATP-binding pocket of the enzyme and provide a calculated binding affinity or docking score, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and potent ligand-protein complex.
Table 2: Representative Docking Studies on Quinoline Carboxamide Derivatives
| Derivative Class | Protein Target | Finding/Reported Value | Reference |
| Pyrimidine-containing quinolines | HIV Reverse Transcriptase (4I2P) | Docking scores up to -10.675 | nih.govtubitak.gov.tr |
| Pyrido[2,3-d]pyrimidine-quinolines | Estrogen Receptor Alpha (ERα) | Binding energies up to -8.70 kcal/mol | nih.gov |
| 2-(3-chlorophenyl)quinoline-4-carboxamides | Breast Cancer Cell Line (MDA-MB-231) | IC50 value of 8.24 µM for a lead compound | thaiscience.infochula.ac.th |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Colon Carcinoma Cell Line (HCT-116) | IC50 values as low as 3.3 µM | mdpi.com |
Identification of Key Interacting Residues and Protein Pockets
A crucial outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are what anchor the ligand in place.
For quinoline-based inhibitors targeting kinase domains like PI3K or c-Met, common interactions include:
A hydrogen bond between the quinoline nitrogen and the backbone NH of a key amino acid, such as Valine (e.g., Val882 in PI3Kγ). nih.gov
π-π stacking interactions between the flat quinoline ring system and aromatic residues like Tyrosine or Phenylalanine in the binding site. nih.gov
Hydrogen bonds involving the carboxamide linker, which can interact with both donor and acceptor residues in the protein pocket.
These detailed interaction maps provide a rational basis for modifying the chemical structure of this compound to enhance its binding affinity and selectivity for a specific biological target. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Carboxamides
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed in drug design to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govuniroma1.it This approach is instrumental in predicting the activity of novel molecules, thereby optimizing the selection of candidates for synthesis and further testing. nih.gov For the quinoline carboxamide scaffold, which is recognized for a wide range of pharmacological potentials including anticancer and antimalarial properties, QSAR serves as a vital tool to understand the structural features essential for their therapeutic effects. nih.govbiointerfaceresearch.com
Predictive QSAR models have been successfully developed for various quinoline derivatives to elucidate their biological activities. These models are built using datasets of compounds with known activities, which allows for the identification of key structural, electronic, and physicochemical properties that govern their efficacy.
For instance, QSAR studies on quinolinone-based thiosemicarbazones, a related class of compounds, have been conducted to predict their activity against Mycobacterium tuberculosis. nih.gov A notable model demonstrated a strong correlation between the compounds' structural features and their anti-TB activity, which was then used to guide the design of new, more potent derivatives. nih.gov Similarly, in the realm of antimalarial drug discovery, 2D and 3D-QSAR models have been developed for a large database of quinoline derivatives active against Plasmodium falciparum. nih.gov These models have proven effective in predicting the antimalarial potency of new compounds, showcasing the utility of QSAR in developing treatments for infectious diseases. nih.govnih.gov
The development process involves creating a regression model that links molecular descriptors to biological activity, often expressed as IC₅₀ or EC₅₀ values. acs.org For example, a study on quinoline-4-carboxamides identified from a phenotypic screen against P. falciparum utilized these approaches to optimize hit compounds, improving their potency from moderate to the low nanomolar range. nih.govacs.org The resulting models serve as powerful tools for the virtual screening of chemical libraries and the rational design of next-generation therapeutic agents. uniroma1.it
Table 1: Examples of Predictive QSAR Models for Quinoline Derivatives
| Biological Activity | Compound Class | Model Type | Key Findings | Reference |
|---|---|---|---|---|
| Antituberculosis | Quinolinone-based thiosemicarbazones | QSAR | Model guided the design of new derivatives with enhanced activity against multiple strains of M. tuberculosis. | nih.govresearchgate.net |
| Antimalarial (anti-P. falciparum) | Quinoline Derivatives | 2D-QSAR, 3D-QSAR (CoMFA, CoMSIA) | Developed highly predictive models for antimalarial activity, validated experimentally with newly synthesized compounds. | nih.gov |
| Antimalarial | Quinoline-4-carboxamides | Structure-Activity Relationship (SAR) | Optimization of a screening hit led to compounds with excellent oral efficacy in a mouse model of malaria. | nih.govacs.org |
| Anticancer | Quinazolinone Derivatives (containing hydrazone) | 3D-QSAR (CoMFA) | A predictive model was built to guide future structural modifications for developing novel antitumor agents. | rsc.org |
The foundation of a robust QSAR model lies in the careful selection of molecular descriptors and rigorous statistical validation. nih.govresearchgate.net Descriptors are numerical values that characterize specific properties of a molecule, such as its electronic, steric, topological, or thermodynamic features. researchgate.net
In studies involving quinoline carboxamides, a variety of descriptors have been employed. For example, in modeling the antituberculosis activity of quinolinone derivatives, descriptors such as van der Waals volume, electron density, and electronegativity were found to be pivotal. nih.gov Research on antimalarial quinolines has utilized 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), which use steric and electrostatic fields as descriptors. nih.gov 2D-QSAR models for the same purpose have been built using topological descriptors. nih.gov
Statistical validation is a critical step to ensure the predictive power and reliability of a QSAR model. researchgate.net Internal validation is often performed using techniques like leave-one-out cross-validation (LOO-CV), which yields a cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust model. uniroma1.it External validation, which involves predicting the activity of a set of compounds not used in model development (the test set), is crucial for assessing the model's real-world applicability. researchgate.net Key statistical metrics for validation include the conventional correlation coefficient (R²), the predicted correlation coefficient for the test set (R²_pred), and the mean absolute error (MAE). nih.govuninsubria.it For instance, a highly predictive 3D-QSAR model for antimalarial quinolines reported an r²_test value of 0.876 for CoMSIA and 0.878 for CoMFA, indicating excellent predictive capability. nih.gov
Table 2: Statistical Validation Parameters for Selected Quinoline QSAR Models
| Model Type | Biological Activity | R² (Training Set) | q² (Cross-Validation) | R²_test (External Validation) | Reference |
|---|---|---|---|---|---|
| QSAR | Antituberculosis | 0.83 | Not Reported | Not Reported | nih.gov |
| 2D-QSAR | Antimalarial | Not Reported | > 0.5 | 0.845 | nih.gov |
| 3D-QSAR (CoMFA) | Antimalarial | Not Reported | > 0.5 | 0.878 | nih.gov |
| 3D-QSAR (CoMSIA) | Antimalarial | Not Reported | > 0.5 | 0.876 | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility and interactions with biological targets. nih.gov For quinoline carboxamide derivatives, MD simulations can reveal how the molecule adapts its shape within a protein's binding pocket and the stability of its binding mode over time.
MD simulations have been applied to halogenated quinoline derivatives to investigate their interaction with enzymes like monoamine oxidase A and B (MAO-A and MAO-B). nih.gov These simulations, typically run for hundreds of nanoseconds, track the atomic coordinates of the system, allowing for the analysis of key structural parameters. The stability of the protein-ligand complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand atoms over the course of the simulation. A stable RMSD profile suggests that the ligand has found a favorable and consistent binding pose. nih.gov
Table 3: Parameters from Molecular Dynamics Simulations of Quinoline Derivatives
| Compound/System | Simulation Target | Key Parameter | Finding | Reference |
|---|---|---|---|---|
| Quinolinone-thiosemicarbazone | InhA and DprE1 (Tuberculosis proteins) | Binding Energy | Calculated binding energy of -71.3 to -12.7 Kcal/mol, suggesting likely inhibition. | nih.govresearchgate.net |
| N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F) | MAO-A | RMSD | Lower RMSD (2.683 ± 0.625 Å) compared to reference drug, indicating stronger structural stability. | nih.gov |
| N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F) | MAO-A | Radius of Gyration (RoG) | Stable RoG (24.890 ± 0.198 Å) suggesting the complex maintained its compactness. | nih.gov |
| N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F) | MAO-A | RMSF | Analysis revealed specific residue fluctuations, providing insight into protein flexibility upon binding. | nih.gov |
Structure Activity Relationship Sar Studies in Biological Research Models
Impact of Quinoline (B57606) Core Substitution on Biological Activity
The quinoline scaffold is a privileged structure in medicinal chemistry, and substitutions on this ring system can dramatically alter the biological activity of N-(4-chlorophenyl)quinoline-2-carboxamide analogs. Modifications at various positions of the quinoline ring have been explored to enhance potency and selectivity for different biological targets, including anticancer and antimicrobial applications.
For instance, in the context of anticancer activity, the introduction of bulky groups at the C-2 position of the quinoline moiety has been shown to reduce activity, which may be attributed to steric hindrance within the binding site of target enzymes. Conversely, substitutions at other positions, such as C-6 or C-8, can be tailored to improve interactions with biological targets. For example, a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and showed potent inhibition of carbonic anhydrase isoforms, with the nature of the C-8 substituent being a key determinant of activity and selectivity.
Furthermore, the electronic properties of substituents on the quinoline ring play a crucial role. Electron-donating or electron-withdrawing groups can modulate the electron density of the entire molecule, affecting its binding affinity and pharmacokinetic properties. The introduction of a fused benzene (B151609) ring to the quinoline nucleus, forming a benzo[f]quinoline (B1222042) system, has been reported to increase cytotoxic character in some derivatives.
The following table summarizes the impact of various substitutions on the quinoline core on the biological activity of related quinoline carboxamides.
| Substitution Position | Substituent Type | Observed Impact on Biological Activity | Reference |
| C-2 | Bulky Groups | Reduced anticancer activity due to potential steric hindrance. | |
| C-6 | Various Substituents | Can be modified to enhance anticancer activity. | |
| C-8 | Alkyl and Benzyl (B1604629) Halides | Modulates carbonic anhydrase inhibition, with specific substituents leading to low nanomolar inhibition constants. | |
| Fused Ring | Benzene ring (benzo[f]quinoline) | Increased cytotoxic character observed in some derivatives. |
Role of the 4-chlorophenyl Moiety in Modulating Biological Activity
The 4-chlorophenyl group is a critical component of the this compound structure, and its features significantly contribute to the compound's biological effects. The chlorine atom at the para-position of the phenyl ring introduces specific electronic and steric properties that influence intermolecular interactions with biological targets.
The presence of a halogen, such as chlorine, on the phenyl ring can enhance biological activity. In a study of quinoline-6-carboxamide (B1312354) derivatives as P2X7R antagonists, it was found that highly electronegative substituents like fluoro, chloro, and iodo on the phenyl ring enhanced binding affinity. Specifically, a 4-chloro analogue demonstrated notable potency. This suggests that the electronic nature of the substituent on the phenyl ring is a key factor in modulating activity.
Research on N-(4-halophenyl)quinoline-2-carboxamides has indicated that the halogen atom can participate in interactions such as halogen bonding, which can influence the compound's binding to its target. The substitution pattern on the phenyl ring is also crucial. For example, moving a substituent from the para to the meta position has been shown to lead to a weakly active compound in a related series of quinoline-4-carboxamides, highlighting the importance of the substituent's location for optimal biological activity.
The table below illustrates the influence of substitutions on the phenyl ring in related quinoline carboxamide structures.
| Compound Series | Phenyl Ring Substitution | Impact on Biological Activity | Reference |
| Quinoline-6-carboxamide derivatives | 4-Chloro, 4-Fluoro, 4-Iodo | Enhanced affinity for the P2X7 receptor. | |
| Quinoline-4-carboxamides | Meta-substituted vs. Para-substituted | A shift from para to meta position resulted in a weakly active compound. | |
| N-(4-halophenyl)quinoline-2-carboxamides | Halogen at para-position | Potential for halogen bonding interactions. |
Influence of Carboxamide Linker Modifications on Compound Efficacy
The carboxamide linker (-CONH-) is a fundamental feature of this compound, providing a crucial structural bridge and participating in hydrogen bonding interactions with biological targets. Modifications to this linker, including its replacement with bioisosteres, have been explored to improve properties such as metabolic stability, solubility, and potency.
Bioisosteric replacement is a strategy used to substitute a functional group with another that has similar physical or chemical properties. For the amide bond, common bioisosteres include 1,2,3-triazoles, 1,3,4-oxadiazoles, and 1,2,4-oxadiazoles. These replacements can mimic the hydrogen bonding capabilities of the amide while potentially offering improved pharmacokinetic profiles. For example, in a series of quinolone-3-carboxamides, replacing the amide bond with such surrogates was investigated to overcome poor solubility.
The nitrogen atom of the carboxamide is also important for activity. In a related quinoline-4-carboxamide series, capping the amide NH with a methyl group led to a significant decrease in potency, indicating that the hydrogen bond donating capability of the amide is crucial for its biological function. Furthermore, the stability of the amide bond itself can be a concern, as it can be susceptible to enzymatic cleavage. In one study, a benzanilide (B160483) core, which contains an amide linkage, was replaced by a more stable biphenyl (B1667301) system in a series of quinoline carboxamide-type modulators to improve metabolic stability.
Mechanistic and Target Oriented Biological Investigations in Vitro and in Vivo Research Models
Investigations into Antimicrobial Activities of Quinoline (B57606) Carboxamides
Quinoline derivatives have long been investigated for their potential to combat microbial infections. nih.govnih.govnih.gov The versatile nature of the quinoline ring allows for structural modifications that can lead to potent and selective antimicrobial agents. nih.govnih.gov
Antibacterial Mechanisms and Target Pathways
The antibacterial activity of quinoline carboxamides is often attributed to their ability to interfere with essential cellular processes in bacteria. One of the key mechanisms of action for some quinoline derivatives is the inhibition of DNA gyrase, an enzyme crucial for DNA replication in bacteria. nih.gov By targeting either the GyrA or GyrB subunit of this enzyme, these compounds can disrupt DNA synthesis, leading to bacterial cell death. nih.gov For instance, synthetic quinoline derivatives have been successfully utilized as anti-tubercular drugs by inhibiting DNA gyrase. nih.gov
Another identified mechanism involves the disruption of the bacterial cell membrane. The quinoline-derived antimicrobial HT61 has been shown to disrupt the membrane potential of Staphylococcus aureus and cause the release of intracellular components. nih.gov This activity is more pronounced in membranes with a higher content of anionic lipids, suggesting that the primary target of HT61 is the cytoplasmic membrane of Gram-positive bacteria. nih.gov
A series of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives were synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. thaiscience.info While the compounds generally showed less activity compared to the standard drug streptomycin, one derivative, compound 6h , emerged as the most promising antibacterial agent among the tested series. thaiscience.info
| Compound Series | Bacterial Strains Tested | Key Findings | Reference |
|---|---|---|---|
| 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives | Staphylococcus aureus 6538p, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Compound 6h was the most effective antibacterial agent in the series. | thaiscience.info |
| Quinoline-based thiosemicarbazide (B42300) derivatives | S. aureus | Compounds QST8 and QST9 inhibited the growth of S. aureus with a MIC value of 250 μg/mL. | nih.gov |
Antifungal Research Approaches
The search for new antifungal agents has also led researchers to explore the potential of quinoline derivatives. nih.govresearchgate.netbohrium.com The structural similarity of some quinoline-based compounds to established antifungal drugs like terbinafine (B446) suggests their potential as lead structures for novel antifungal development. bohrium.com
Research has shown that modifications at various positions of the quinoline nucleus can result in compounds with selective antifungal action. nih.gov For example, in one study, derivatives with modifications at the C-2, C-4, and C-6 positions exhibited selective activity against either yeast or filamentous fungi. nih.gov Specifically, compounds 2 and 3 were active against Candida species, while compound 5 was effective against dermatophytes. nih.gov
The mechanism of antifungal action for some quinoline derivatives involves disrupting the fungal cell membrane. acs.org Studies on compounds 3f-4 and 3f-28 revealed that they cause changes in cell membrane permeability, leading to the accumulation of reactive oxygen species and loss of mitochondrial membrane potential in Sclerotinia sclerotiorum. acs.org Furthermore, a novel quinoline-based thiosemicarbazide derivative, QST10 , was found to be effective against C. albicans with a minimum inhibitory concentration (MIC) of 31.25 μg/mL. nih.gov
| Compound | Fungal Strain | Activity (MIC/EC50) | Reference |
|---|---|---|---|
| Compound 2 | Candida spp. | GM = 50 μg/mL | nih.gov |
| Compound 3 | Candida spp. | GM = 47.19 μg/mL | nih.gov |
| Compound 5 | Dermatophytes | GM = 19.14 μg/mL | nih.gov |
| Compound 3f-4 | Sclerotinia sclerotiorum | EC50 = 0.41 μg/mL | acs.org |
| Compound 3f-28 | Sclerotinia sclerotiorum | EC50 = 0.55 μg/mL | acs.org |
| QST10 | C. albicans | MIC = 31.25 μg/mL | nih.gov |
Antimycobacterial Studies in Model Organisms/Cells
The threat of drug-resistant tuberculosis has spurred the search for new antitubercular agents, with quinoline carboxylic acids showing promise. nih.gov These compounds have demonstrated activity against replicating and non-replicating Mycobacterium tuberculosis (Mtb). nih.gov The mechanism of action for some quinoline derivatives against Mtb involves the inhibition of DNA gyrase, a validated target for anti-TB drugs. nih.gov
In one study, a series of quinoline-3-carbohydrazone derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv, Mycobacterium smegmatis, and Mycobacterium fortuitum. utmb.edu Several compounds, including 13e, 13i, 13k, 14a, 14c, 14i, and 14k , exhibited significant minimum inhibitory concentrations (MICs) when compared to the first-line drugs isoniazid (B1672263) and rifampicin. utmb.edu Another study focused on quinoline-based thiosemicarbazide derivatives and their potential as inhibitors of the InhA enzyme in M. tuberculosis. nih.gov Molecular docking studies suggested that compound QST4 could bind to the active site of the InhA enzyme. nih.gov
Anticancer/Antiproliferative Mechanistic Research
Quinoline carboxamides have emerged as a significant class of compounds in anticancer research due to their diverse mechanisms of action. nih.govnih.gov These compounds have been shown to target various cellular pathways and proteins involved in cancer cell proliferation and survival. nih.govnih.gov
Inhibition of Specific Molecular Targets (e.g., Kinases, Histone Deacetylases, Bcl-2, Carbonic Anhydrase)
Kinase Inhibition: Protein kinases are key regulators of cell signaling pathways and are often dysregulated in cancer. researchgate.net Quinoline carboxamide derivatives have been developed as inhibitors of several kinases, including VEGFR-2, ATM kinase, and Pim-1 kinase. researchgate.netresearchgate.netnih.gov For instance, a series of quinoline-3-carboxamides (B1200007) were designed as potent VEGFR-2 inhibitors, with compound 10i showing an IC50 of 36 nM. nih.gov Another study reported quinoline-3-carboxamide (B1254982) derivatives as potential inhibitors of ATM kinase. researchgate.net Furthermore, certain carboxamide-appended quinoline moieties have been identified as Pim-1 kinase inhibitors. researchgate.net
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in gene expression regulation, and their inhibition is a promising strategy for cancer therapy. researchgate.netnih.gov Several studies have focused on designing quinoline-2-carboxamide (B1208818) derivatives as HDAC inhibitors. researchgate.netnih.gov In one study, a series of 8-substituted quinoline-2-carboxamide derivatives were synthesized, with compound 21g exhibiting potent HDAC inhibitory activity (IC50 = 0.050 µM), which was three-fold greater than the known inhibitor Vorinostat. researchgate.netnih.govx-mol.com Another study identified 2-phenylquinoline-4-carboxylic acid derivatives as selective HDAC3 inhibitors. frontiersin.org
Bcl-2 Inhibition: The anti-apoptotic protein Bcl-2 is a key target in cancer therapy. mdpi.com Researchers have designed quinoline-based oxadiazole analogues as Bcl-2 inhibitors. mdpi.com Compound 6i from this series demonstrated sub-micromolar anti-proliferative activity in Bcl-2-expressing cancer cell lines and inhibited the Bcl2-Bim peptide interaction with a sub-micromolar IC50. mdpi.com
Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic potential. nih.gov A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and found to inhibit human carbonic anhydrase (hCA) isoforms I, II, and IV in the nanomolar range. nih.gov Compound 5h was a particularly potent inhibitor of hCA I and hCA II with Ki values of 61.9 nM and 33.0 nM, respectively. nih.gov
| Target | Compound/Series | Activity (IC50/Ki) | Reference |
|---|---|---|---|
| VEGFR-2 | Compound 10i (quinoline-3-carboxamide) | IC50 = 36 nM | nih.gov |
| HDAC | Compound 21g (8-substituted quinoline-2-carboxamide) | IC50 = 0.050 µM | researchgate.netnih.govx-mol.com |
| Bcl-2 | Compound 6i (quinoline-based oxadiazole) | Sub-micromolar | mdpi.com |
| hCA I | Compound 5h (8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamide) | Ki = 61.9 nM | nih.gov |
| hCA II | Ki = 33.0 nM |
Cell Cycle Modulation Studies in Cancer Cell Lines
In addition to targeting specific proteins, quinoline carboxamides can exert their anticancer effects by modulating the cell cycle. A quinoline-2-thione derivative, KA3D , was found to impede the G2 phase of the cell cycle in ovarian cancer cells. nih.govresearchgate.net This was accompanied by a reduction in the G0/G1 phase-related protein cyclin D1 and an upregulation of the G2 phase-related protein cyclin B1. researchgate.net Another study on a potent HDAC inhibitor, D28 , a 2-phenylquinoline-4-carboxylic acid derivative, revealed that it induced G2/M cell cycle arrest in K562 leukemia cells. frontiersin.org Furthermore, novel quinoline derivatives RQ1 and RQ2 were shown to arrest the cell cycle in the G2/M phase in doxorubicin-resistant gastric cancer cells. goums.ac.ir
Apoptosis Induction Pathways in Research Models
Quinoline derivatives have been identified as potent inducers of apoptosis, a form of programmed cell death crucial for tissue homeostasis. researchgate.net Deficiencies in apoptotic pathways are a hallmark of cancer cells, making the induction of apoptosis a key target for anti-cancer drug development. researchgate.net The process of apoptosis involves a cascade of enzymes called caspases, which act as initiators and effectors of cell death. jofamericanscience.orgnih.gov
Research on quinoline derivatives has shown their ability to activate these caspase cascades. jofamericanscience.orgnih.gov Specifically, studies on related quinoline compounds have demonstrated the activation of both initiator caspase-8 and caspase-9, suggesting the involvement of both the extrinsic and intrinsic apoptotic pathways. researchgate.net The extrinsic pathway is typically initiated by external death signals, leading to the activation of caspase-8. The intrinsic, or mitochondrial, pathway is regulated by the Bcl-2 family of proteins and results in the activation of caspase-9. nih.govmdpi.com
The Bcl-2 family of proteins includes both anti-apoptotic members, like Bcl-2 and Mcl-1, and pro-apoptotic members, such as Bax and Bid. nih.govmdpi.com The balance between these opposing factions determines the cell's fate. nih.gov Studies on related compounds have shown that they can modulate the expression of these proteins, leading to a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax and Bid. mdpi.com This shift in balance promotes the release of cytochrome c from the mitochondria, a critical step in the activation of the intrinsic apoptotic pathway. jofamericanscience.org Both the extrinsic and intrinsic pathways converge on the activation of effector caspases, such as caspase-3, which then execute the final stages of apoptosis by cleaving various cellular substrates. jofamericanscience.orgmdpi.comnih.gov
Table 1: Key Proteins Involved in Apoptosis Induction by Quinoline Derivatives
| Protein Family | Key Proteins | Function in Apoptosis | Observed Effect of Related Quinoline Derivatives |
| Caspases | Caspase-3, Caspase-8, Caspase-9 | Execution of apoptosis (effector), Initiation of extrinsic pathway, Initiation of intrinsic pathway | Activation |
| Bcl-2 Family | Bcl-2, Mcl-1 | Anti-apoptotic | Decreased expression |
| Bcl-2 Family | Bax, Bid | Pro-apoptotic | Increased expression |
Herbicidal Activity and Photosynthetic Inhibition Research
Over half of the commercially available herbicides act by inhibiting photosynthesis. nih.gov N-(4-chlorophenyl)quinoline-2-carboxamide and related compounds have been investigated for their potential as herbicides due to their ability to interfere with photosynthetic processes.
Inhibition of Photosynthetic Electron Transport (PET) in Chloroplasts
The primary mechanism of action for many herbicides is the inhibition of photosynthetic electron transport (PET) within the chloroplasts of plant cells. nih.govmdpi.com This process is fundamental to the conversion of light energy into chemical energy. The PET chain involves two key protein complexes, Photosystem II (PSII) and Photosystem I (PSI). redalyc.org
Research on analogous compounds, such as N-phenylpyrazine-2-carboxamides and hydroxynaphthalene-carboxanilides, has demonstrated their ability to inhibit PET, primarily by targeting PSII. nih.govnih.gov These inhibitors act by binding to the Q_B binding site on the D1 protein of PSII, thereby blocking the electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B). redalyc.org This disruption prevents the re-oxidation of Q_A and leads to a rapid increase in chlorophyll (B73375) fluorescence, a common indicator of PET inhibition. redalyc.org The effectiveness of these compounds as PET inhibitors is often quantified by their IC₅₀ value, which represents the concentration required to inhibit 50% of the PET rate. For instance, some of the most effective N-phenylpyrazine-2-carboxamides have shown IC₅₀ values in the micromolar range. nih.gov
Exploration of Other Plant Enzyme Targets (e.g., Protoporphyrinogen Oxidase, 4-Hydroxyphenylpyruvate Dioxygenase, Glutamine Synthetase)
Beyond the inhibition of PET, research has also explored other potential enzymatic targets for herbicides within plants.
4-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPD is a key enzyme in the biosynthesis of plastoquinone (B1678516) and tocopherols. nih.gov Inhibition of HPPD leads to a deficiency in these essential molecules, resulting in the bleaching of chlorophyll and eventual plant death. nih.govwikipedia.org This makes HPPD a significant target for herbicide development. wikipedia.orgnih.gov Some herbicides targeting HPPD have been shown to be effective at low application rates. nih.gov
Protoporphyrinogen Oxidase (PPO): While initially thought to be the target for some classes of herbicides, further research clarified the primary target as HPPD. wikipedia.org
Glutamine Synthetase: This enzyme plays a crucial role in nitrogen metabolism. The herbicide glufosinate (B12851) acts by inhibiting glutamine synthetase, demonstrating that this enzyme is also a viable target for herbicidal action. usda.gov
Table 2: Herbicidal Targets and Mechanisms
| Target Enzyme/Process | Mechanism of Action | Consequence for Plant |
| Photosynthetic Electron Transport (PET) | Blocks electron flow at the Q_B site of Photosystem II. | Inhibition of photosynthesis, leading to energy depletion. |
| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Inhibits the synthesis of plastoquinone and tocopherols. | Chlorophyll bleaching and oxidative damage. |
| Glutamine Synthetase | Disrupts nitrogen metabolism. | Accumulation of toxic ammonia (B1221849) and cessation of growth. |
Antiviral Research (e.g., Anti-HIV-1 Activity)
The quinoline scaffold is a component of various approved drugs, including some with antiviral properties. nih.gov Research into quinoline derivatives has explored their potential against a range of viruses. For example, certain nucleoside analogues containing a quinoline-2-carboxamide structure have been tested for their inhibitory activity against viruses like the influenza A virus H1N1. nih.gov While specific data on the anti-HIV-1 activity of this compound is not detailed in the provided search results, the broader class of quinoline derivatives has shown promise as antiviral agents.
Anti-inflammatory Mechanistic Research in Experimental Models
Quinoline derivatives have garnered significant attention for their anti-inflammatory properties. biomedres.infoalliedacademies.org Chronic inflammation is a key factor in many diseases, and the development of new anti-inflammatory agents is an ongoing area of research.
Studies on novel 2-phenylquinoline-4-carboxamide (B4668241) derivatives have demonstrated their potential as anti-inflammatory agents in animal models. biomedres.infoalliedacademies.org The anti-inflammatory effects are often evaluated using models such as the carrageenan-induced paw edema test in rats. alliedacademies.org In these models, some quinoline carboxamide derivatives have shown significant anti-inflammatory activity, comparable to that of the standard drug diclofenac (B195802) sodium. biomedres.infoalliedacademies.org
The proposed mechanisms for the anti-inflammatory action of quinoline derivatives involve the modulation of various inflammatory mediators. Research on related compounds has shown a significant decrease in the levels of pro-inflammatory markers such as interleukin-1β (IL-1β) and nuclear factor kappa-B (NF-κB). nih.gov Additionally, a reduction in oxidants like malondialdehyde (MDA) and nitric oxide (NO) has been observed, suggesting an antioxidant component to their anti-inflammatory activity. nih.gov
Advanced Research Methodologies for Biological Evaluation
In Vitro Biological Screening Assays (e.g., ELISA, Cell-based Assays)
In vitro screening assays are fundamental in the preliminary assessment of the biological activity of a compound. These assays can determine a compound's potential efficacy against a specific target or in a particular cellular context. For quinoline (B57606) derivatives, these screenings often explore anticancer, antimicrobial, and anti-inflammatory properties.
For instance, various quinoline-4-carboxamide derivatives have been subjected to phenotypic screens against pathogens like Plasmodium falciparum, the parasite responsible for malaria. nih.govacs.orgnih.gov These screenings typically utilize cell-based assays to measure the inhibition of parasite growth. While specific ELISA (Enzyme-Linked Immunosorbent Assay) data for N-(4-chlorophenyl)quinoline-2-carboxamide is not available, this technique is commonly employed in the broader field of quinoline research to quantify the inhibition of specific enzymes or protein-protein interactions that may be modulated by the compound. nih.gov
Cell Line Models for Activity Assessment (e.g., THP-1, K562, Breast Cancer Cell Lines)
The evaluation of compounds for their potential as therapeutic agents heavily relies on the use of established cell line models. These models can represent various types of cancers and other diseases.
THP-1: The human monocytic leukemia cell line, THP-1, is a standard model for assessing the cytotoxicity and anti-inflammatory activity of chemical compounds. A study on a series of substituted quinoline-2-carboxamides investigated their toxicity against the THP-1 cell line. nih.gov While the study included various N-substituted derivatives, specific data for this compound was not detailed.
K562: The K562 cell line, derived from a patient with chronic myelogenous leukemia, is another common model for anticancer drug screening. While general studies on quinoline derivatives have demonstrated activity against various leukemia cell lines, specific research on this compound's effect on K562 cells is not prominently documented.
Breast Cancer Cell Lines: Numerous studies have explored the anticancer potential of quinoline derivatives against breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.govthaiscience.info For example, novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have been shown to possess cytotoxic efficacy against the MCF-7 breast carcinoma cell line. nih.gov Similarly, certain quinoline-4-carboxamide derivatives have been evaluated against the MDA-MB-231 breast cancer cell line. thaiscience.info However, specific data for this compound is not provided in these studies.
Biochemical Assay Development for Target Engagement Studies
To understand the mechanism of action of a biologically active compound, biochemical assays are developed to confirm its direct interaction with a putative molecular target. This is a critical step in drug discovery, moving from a phenotypic observation to a target-based understanding.
For related quinoline-4-carboxamide compounds, a novel mechanism of action was identified as the inhibition of translation elongation factor 2 (PfEF2) in Plasmodium falciparum. acs.org This discovery would have necessitated the development of a specific biochemical assay to measure the inhibition of PfEF2 activity by the compound. Such assays are crucial for establishing a clear structure-activity relationship and for optimizing the compound's potency and selectivity. No specific target engagement studies or biochemical assays for this compound have been reported in the reviewed literature.
In Vivo Efficacy Studies in Animal Models (excluding human trials)
Compounds that demonstrate promising activity in in vitro and cell-based assays are often advanced to in vivo studies using animal models to assess their efficacy and pharmacokinetic properties.
In the context of antimalarial research, quinoline-4-carboxamide derivatives have demonstrated potent in vivo efficacy in P. berghei mouse models. nih.govacs.orgnih.gov These studies are crucial for determining the dose-dependent effects of the compound and its ability to clear the parasitic infection in a living organism. While these findings are significant for the quinoline carboxamide class of compounds, there is no available data on in vivo efficacy studies conducted specifically on this compound.
Future Research Directions and Translational Perspectives for N 4 Chlorophenyl Quinoline 2 Carboxamide
Design of Next-Generation Analogues Based on Advanced SAR Insights
The rational design of new analogues of N-(4-chlorophenyl)quinoline-2-carboxamide is guided by a growing body of structure-activity relationship (SAR) data from related quinoline (B57606) carboxamides. The goal is to enhance potency, selectivity, and pharmacokinetic properties. acs.org Key areas for modification include the quinoline core, the N-phenyl ring, and the carboxamide linker.
Incorporating a carboxamide linkage at various positions within the quinoline framework has been a successful strategy for improving pharmacological properties, particularly for anticancer applications. nih.gov For quinoline-carboxamide derivatives targeting the P2X7 receptor, SAR studies have revealed that substitutions on the phenyl ring are critical for potency. nih.gov Specifically, the presence of highly electronegative groups, such as the chloro group in this compound, has been shown to enhance affinity for this target. nih.gov
Further modifications can be explored based on SAR insights from related series:
Quinoline Ring Substitutions: Research on 8-substituted quinoline-2-carboxamides has shown that adding different alkyl and benzyl (B1604629) groups at the 8-position can produce potent inhibitors of specific human carbonic anhydrase (hCA) isoforms, such as hCA I and hCA II. nih.govresearchgate.net This suggests that exploring substitutions at various positions on the quinoline nucleus of this compound could yield analogues with novel target profiles.
N-Phenyl Ring Modifications: In a series of quinoline-6-carboxamide (B1312354) benzenesulfonates, replacing a 4-chloro substituent with a 4-iodo group improved potency, while a 4-fluoro substitution resulted in similar activity. nih.gov This indicates that systematic exploration of different halogens and other electron-withdrawing or donating groups on the N-phenyl ring is a valid strategy for optimizing activity.
Isosteric Replacement: The quinoline core can be replaced with isosteres like naphthalene (B1677914) to investigate the importance of the quinoline nitrogen for biological activity. Studies comparing quinoline-2-carboxamides with naphthalene-2-carboxamides have been conducted to evaluate changes in activities such as the inhibition of photosynthetic electron transport (PET). nih.gov
The following table summarizes key SAR insights from related quinoline carboxamide derivatives that could guide the design of next-generation analogues of this compound.
| Chemical Moiety | Position of Substitution | Type of Substituent | Observed Effect on Activity | Potential Target Class | Reference |
| N-Phenyl Ring | Position 4 | Chloro, Fluoro, Iodo (electronegative groups) | Enhanced affinity/potency | P2X7 Receptor | nih.gov |
| Quinoline Core | Position 8 | Alkyl and Benzyl Halides | Potent inhibition | Carbonic Anhydrases | nih.govresearchgate.net |
| Quinoline Core | Position 7 | Electron-withdrawing group (e.g., Chlorine) | Essential for high potency | Antimalarials | youtube.com |
| Carboxamide Linker | N/A | Replacement of tolyl with amines | Improved solubility and metabolic stability | Antimalarials | nih.gov |
| Quinoline Core | Isosteric Replacement | Naphthalene | Modulation of herbicidal/antimicrobial activity | Photosynthetic Electron Transport, Mycobacteria | nih.gov |
These findings provide a robust framework for the iterative design, synthesis, and biological evaluation of novel analogues, aiming for compounds with superior efficacy and drug-like properties. nih.gov
Exploration of Novel Biological Targets and Therapeutic Areas (from an Academic Perspective)
While initial studies have often focused on the anticancer potential of quinoline carboxamides, the versatile nature of this scaffold suggests a much broader therapeutic landscape waiting to be explored from an academic standpoint. nih.govtandfonline.com Research into related compounds has identified numerous biological targets, opening up new avenues for this compound and its future analogues.
Anticancer Targets: The anticancer activity of quinoline carboxamides is not monolithic and has been attributed to several distinct mechanisms of action. These include:
Kinase Inhibition: Derivatives have been identified as inhibitors of protein kinases like EGFR and c-Met, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer. nih.govrsc.orgnih.gov
Apoptosis Induction: Certain quinoline-based oxadiazoles (B1248032) have been developed as inhibitors of the anti-apoptotic protein Bcl-2, offering a targeted approach to inducing cancer cell death. mdpi.comnih.gov
Enzyme Inhibition: Other identified targets include topoisomerase and human dihydroorotate (B8406146) dehydrogenase, enzymes essential for DNA replication and nucleotide synthesis, respectively. nih.gov
P2X7 Receptor Antagonism: The P2X7 receptor is overexpressed in several cancers, and its inhibition by quinoline-carboxamide derivatives has been shown to reduce cancer cell proliferation and induce apoptosis. nih.gov
Other Therapeutic Areas: Beyond oncology, the quinoline-2-carboxamide (B1208818) scaffold has shown promise in a variety of other therapeutic contexts:
Infectious Diseases: Analogues have demonstrated activity against Mycobacterium tuberculosis and other mycobacterial species. nih.govacs.org Additionally, some quinoline derivatives have been designed as inhibitors of HIV reverse transcriptase. nih.gov A recent study also explored derivatives as inhibitors of microbial DNA-gyrase. acs.org
Inflammation and Pain: Structurally similar amides and esters of quinoline-2-carboxylic acid have been investigated for potential anti-inflammatory and analgesic activities. researchgate.netogarev-online.ru
Metabolic Regulation: A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and found to be potent inhibitors of several human carbonic anhydrase (hCA) isoforms (hCA I, II, and IV), which are involved in numerous metabolic processes. nih.govresearchgate.net
The following table outlines potential biological targets for this compound based on activities reported for structurally related compounds.
| Potential Therapeutic Area | Biological Target/Mechanism | Compound Class Studied | Reference |
| Cancer | P2X7 Receptor Antagonism | Quinoline-carboxamide derivatives | nih.gov |
| Cancer | Topoisomerase, Protein Kinase, DHODH Inhibition | Quinoline and quinolone carboxamides | nih.gov |
| Cancer | Carbonic Anhydrase (CA) IX Inhibition | 8-substituted quinoline-2-carboxamides | nih.gov |
| Cancer | Bcl-2 Inhibition | Quinoline-based oxadiazoles | mdpi.comnih.gov |
| Cancer | EGFR Kinase Inhibition | 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids | rsc.orgnih.gov |
| Infectious Disease | Antimycobacterial Activity | Substituted quinoline-2-carboxamides | nih.gov |
| Infectious Disease | HIV Reverse Transcriptase Inhibition | Pyrimidine-containing quinoline derivatives | nih.gov |
| Infectious Disease | Antimalarial (PfEF2 Inhibition) | Quinoline-4-carboxamides | acs.org |
| Inflammation/Pain | Anti-inflammatory & Analgesic Activity | Esters and amides of quinoline-2-carboxylic acid | researchgate.netogarev-online.ru |
| Metabolic Disorders | Carbonic Anhydrase (CA I, II, IV) Inhibition | 8-substituted quinoline-2-carboxamides | nih.govresearchgate.net |
| Agrochemicals | Photosynthetic Electron Transport (PET) Inhibition | Substituted quinoline-2-carboxamides | nih.gov |
This diverse range of activities underscores the potential for this compound to be repositioned or for its analogues to be developed for new therapeutic indications beyond their initial scope.
Development of this compound as a Chemical Probe for Biological Systems
A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway in a biological system. Given the demonstrated potency and, in some cases, selectivity of quinoline carboxamides for specific targets, there is significant potential to develop this compound or its close analogues into valuable chemical probes.
For a compound to serve as a reliable chemical probe, it must exhibit high affinity for its target, possess significant selectivity over other related proteins, and have a well-defined mechanism of action. The development of this compound as a probe would involve:
Target Validation: Confirming with high confidence the primary biological target responsible for its effects. Research has shown that related compounds can potently inhibit targets such as the P2X7 receptor, specific carbonic anhydrase isoforms, or Bcl-2. nih.govnih.govmdpi.com
Selectivity Profiling: Screening the compound against a broad panel of related targets (e.g., other ATP-gated ion channels, kinases, or proteases) to ensure its activity is not due to off-target effects.
Analogue Synthesis: Creating a corresponding inactive or negative control analogue. This could involve a small structural modification that ablates activity against the intended target without significantly altering the compound's physicochemical properties. This is crucial for validating that the observed biological effects are indeed due to the inhibition of the target of interest.
For instance, based on findings that certain quinoline-based oxadiazoles exhibit sub-micromolar inhibitory activity against Bcl-2, a focused effort could refine the this compound scaffold to create a highly selective Bcl-2 probe. mdpi.comnih.gov Such a tool would be invaluable for academic researchers seeking to dissect the complex roles of Bcl-2 in apoptosis and disease. mdpi.com Similarly, its activity against specific carbonic anhydrase isoforms could be optimized to develop probes for studying the physiological roles of hCA I or hCA II. nih.gov
Advanced Computational Approaches in Academic Drug Discovery Pipelines
The discovery and optimization of quinoline-based compounds like this compound are increasingly being accelerated by a variety of computational methods. orientjchem.orgmdpi.com These in silico techniques are integral to modern academic drug discovery pipelines, enabling the rational design of new molecules and providing deep insights into their mechanisms of action at a molecular level. frontiersin.orgnih.gov
Key computational approaches applicable to this compound include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com Docking studies have been successfully used to model the interactions of quinoline-carboxamide derivatives with targets like the P2X7 receptor and to rationalize their inhibitory activity. nih.gov It has also been used to study quinoline derivatives as inhibitors of HIV reverse transcriptase and microbial DNA-gyrase. nih.govacs.org
Quantitative Structure-Activity Relationship (3D-QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. mdpi.com For a series of this compound analogues, a 3D-QSAR model could be developed to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. Pharmacophore models can be generated from a set of active ligands or from the ligand-binding site of a target protein and used to screen large virtual libraries for new chemical scaffolds. mdpi.comscielo.org.mx
Molecular Dynamics (MD) Simulations: MD simulations model the movement of a ligand and its target protein over time, providing insights into the stability of the ligand-protein complex and the energetic contributions of specific interactions. frontiersin.org This can help refine docking poses and understand the dynamic nature of the binding event.
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. mdpi.com Early in silico assessment of properties like solubility, permeability, and potential toxicity helps in selecting candidates with more favorable drug-like profiles for synthesis and experimental testing. acs.org
By integrating these computational methods, academic researchers can de-risk and accelerate the drug discovery process. nih.gov For this compound, these tools can guide the design of next-generation analogues with improved potency and selectivity, help identify novel biological targets, and provide a deeper understanding of the molecular interactions that drive its therapeutic potential. orientjchem.orgfrontiersin.org
Q & A
Q. What are the standard laboratory synthesis routes for N-(4-chlorophenyl)quinoline-2-carboxamide?
The compound is typically synthesized via condensation reactions. For example, (E)-N-(4-chlorophenyl) acrylamide derivatives can react with thiourea in the presence of 40% KOH to form quinoline-2-carboxamide analogs . Another approach involves coupling quinoline-2-carboxylic acid derivatives with 4-chloroaniline using carbodiimide-based coupling agents. Purification often employs column chromatography (e.g., silica gel) or recrystallization, with yields monitored via TLC and confirmed by NMR and mass spectrometry (MS) .
Table 1: Common Synthesis Conditions
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm proton environments and carbon frameworks. For example, aromatic protons appear at δ 7.36–8.08 ppm, while carboxamide NH signals are typically downfield (δ ~12 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 336.2) .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, resolving intramolecular interactions like hydrogen bonds (e.g., N–H···O) and confirming dihedral angles between aromatic rings .
Advanced Research Questions
Q. How do structural modifications to the quinoline core influence biological activity?
Substitutions at the 4-position of the quinoline ring (e.g., adamantyl groups) enhance interactions with biological targets. For instance, 4-(1-adamantyl)quinoline derivatives exhibit potent antituberculosis activity due to improved lipophilicity and target binding . Modifications to the chlorophenyl moiety (e.g., fluorination or methoxy groups) can alter pharmacokinetic properties, as seen in analogs with enhanced blood-brain barrier permeability .
Table 2: Structure-Activity Relationship (SAR) Trends
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from variations in assay conditions (e.g., microbial strains, solvent systems). For example, antimicrobial activity of quinoline-2-carboxamides against S. aureus may differ due to broth microdilution vs. agar diffusion methods . To reconcile
- Standardize assay protocols (e.g., CLSI guidelines).
- Compare minimum inhibitory concentrations (MICs) under consistent pH and temperature.
- Validate results with in vivo models (e.g., murine infection models) .
Q. What computational strategies are used to predict the compound’s interaction with biological targets?
- Molecular Docking: Software like AutoDock Vina models binding poses with enzymes (e.g., cytochrome P450 4F11), identifying key residues (e.g., His-304) for hydrogen bonding .
- QSAR Modeling: Quantitative structure-activity relationship (QSAR) analysis links substituent electronic parameters (Hammett σ) to inhibitory potency, guiding rational design .
- MD Simulations: Molecular dynamics (e.g., GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories, evaluating binding free energies via MM-PBSA .
Methodological Guidelines
- Synthesis Optimization: Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours) .
- Crystallization: Employ slow evaporation in ethanol/water (1:1) to obtain single crystals suitable for SHELX refinement .
- Biological Assays: Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate measurements to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
